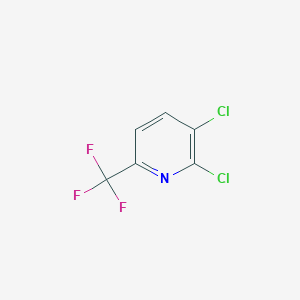

2,3-Dichloro-6-(trifluoromethyl)pyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOQWQKDSMIPHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562331 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89719-90-4 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Organofluorine Chemistry and Pyridine Scaffolds

The scientific interest in halogenated trifluoromethylpyridines stems from the unique combination of two highly influential structural components: the pyridine (B92270) ring and the trifluoromethyl group. researchoutreach.org The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. mdpi.com

The trifluoromethyl (-CF3) group, in particular, can dramatically alter a molecule's physical and chemical properties. mdpi.com Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target. mdpi.comresearchgate.net This makes the -CF3 group a valuable tool for fine-tuning the characteristics of drug candidates and agrochemicals. mdpi.comresearchgate.net

Simultaneously, the pyridine ring is a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This nitrogen-containing heterocycle is a key structural component in thousands of existing drugs and biologically active compounds. nih.gov Its presence can influence solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for pharmacological activity. researchgate.net

The convergence of these two structural motifs in halogenated trifluoromethylpyridines creates a class of compounds with significant potential. The chlorine atoms on the pyridine ring serve as versatile chemical handles, allowing for further chemical modifications and the synthesis of more complex derivatives.

Historical Development and Evolution of Trifluoromethylpyridine Research

The journey of trifluoromethylpyridine (TFMP) research is rooted in the broader history of organofluorine chemistry. One of the earliest reports of introducing a trifluoromethyl group to an aromatic ring dates back to 1898. nih.gov However, the specific synthesis of a trifluoromethylpyridine was first reported in 1947, achieved through the chlorination and subsequent fluorination of picoline. nih.gov

For several decades, research remained relatively niche. A significant turning point occurred in the early 1980s with the development of economically viable synthesis processes for several TFMP intermediates derived from 3-picoline. jst.go.jp This breakthrough dramatically accelerated research and development, leading to a rapid and sustained increase in scientific papers and patents related to TFMP derivatives. nih.govjst.go.jp

The first major commercial application emerged in the agrochemical sector with the introduction of the herbicide fluazifop-butyl (B166162) in 1982. researchoutreach.orgnih.gov This product demonstrated the potent biological activity that could be achieved by incorporating the TFMP structure. Following this success, research expanded to discover a wide range of TFMP-containing agrochemicals, including fungicides and insecticides. researchoutreach.org Initially, research primarily focused on 3- or 5-trifluoromethyl-substituted pyridines, but after 1990, interest in other substitution patterns, including 6-trifluoromethyl-substituted derivatives, began to grow. nih.gov

| Year | Key Development | Significance |

|---|---|---|

| 1947 | First reported synthesis of a trifluoromethylpyridine. nih.gov | Established the foundational chemistry for this class of compounds. |

| Early 1980s | Development of economically feasible manufacturing processes. jst.go.jp | Enabled widespread research and commercial development. |

| 1982 | Commercialization of Fluazifop-butyl, the first TFMP-based herbicide. researchoutreach.orgnih.gov | Validated the TFMP scaffold's utility in agrochemicals, spurring further investigation. |

| Post-1990 | Increased research into other substitution patterns, including 6-TFMP derivatives. nih.gov | Broadened the scope of research beyond the initial 3- and 5-substituted compounds. |

Overview of Academic Research Trajectories for Dichloro Trifluoromethyl Pyridine Derivatives

Chlorine/Fluorine Exchange Reaction Pathways for Trifluoromethylpyridine Synthesis

One of the most established and industrially significant routes to trifluoromethylpyridines involves a two-stage halogenation process. researchoutreach.org This pathway typically begins with a picoline (methylpyridine) raw material, which first undergoes exhaustive chlorination of the methyl group to form a trichloromethyl (-CCl3) group, along with chlorination of the pyridine ring itself. The subsequent step is a halogen exchange (halex) reaction where the chlorine atoms of the -CCl3 group are replaced with fluorine using a fluorinating agent, most commonly hydrogen fluoride (B91410) (HF), to yield the desired trifluoromethyl (-CF3) group. nih.govalfa-chemical.com

Liquid-phase reactions offer a common approach for the initial chlorination steps. For instance, starting materials like 2-chloro-5-methylpyridine (B98176) can be chlorinated in the liquid phase to produce 2,3-dichloro-5-(trichloromethyl)pyridine. nih.govjst.go.jp This intermediate is then typically fluorinated in a separate step. The fluorination is an exchange reaction where the -CCl3 group is converted to a -CF3 group. googleapis.com

This liquid-phase fluorination can be performed using anhydrous hydrogen fluoride (HF). In some processes, catalysts such as mercuric oxide or iron halides (FeCl3, FeF3) are employed to facilitate the exchange at temperatures ranging from below ambient to over 150°C. alfa-chemical.comgoogleapis.com For example, 2,3-dichloro-5-trichloromethylpyridine can be treated with anhydrous HF in the presence of a catalyst to yield 2,3-dichloro-5-(trifluoromethyl)pyridine. alfa-chemical.com

A specific laboratory-scale synthesis involves adding 2,3-dichloro-5-trichloromethylpyridine and anhydrous hydrogen fluoride to a reactor, followed by the slow addition of mercuric oxide while controlling the temperature. The reaction proceeds for several hours to achieve the final product. alfa-chemical.com Another method involves heating the trichloromethyl intermediate with a catalyst and bubbling anhydrous HF gas through the mixture. alfa-chemical.com

| Starting Material | Reagents/Catalysts | Conditions | Product | Yield/Content | Reference |

| 2,3-dichloro-5-trichloromethylpyridine | Anhydrous HF, Mercuric oxide | Temp. < 35°C, 22 h | 2,3-dichloro-5-(trifluoromethyl)pyridine | Not specified | alfa-chemical.com |

| 2,3-dichloro-5-trichloromethylpyridine | Catalyst, Anhydrous HF (gas) | 170°C, 11 h | 2,3-dichloro-5-(trifluoromethyl)pyridine | 65% Yield (85% content) | alfa-chemical.com |

| 2-chloro-5-trifluoromethylpyridine | Ferric chloride, Cl2 | 150-170°C, 18 h | 2,3-dichloro-5-(trifluoromethyl)pyridine | Not specified | alfa-chemical.com |

This table is interactive and allows for sorting and filtering of data.

Vapor-phase or gas-phase processes are highly significant, particularly for industrial-scale production. These reactions are conducted at high temperatures (>300°C) and often employ transition metal-based catalysts. nih.govjst.go.jp The synthesis can be performed in a stepwise manner, where chlorination is completed before fluorination, or simultaneously, where both reactions occur in the same process. jst.go.jp

In a stepwise vapor-phase approach, a starting material like 3-picoline is first chlorinated, and the resulting chlorinated intermediate is then fluorinated. jst.go.jp A more integrated approach is the simultaneous vapor-phase reaction, which has the advantage of being a one-step process. nih.gov In this method, a starting picoline is fed into a reactor with chlorine and a fluorine source over a catalyst bed. A specialized reactor design may feature a catalyst fluidized-bed phase for the initial chlorination of the methyl group and subsequent fluorination, followed by an empty phase for further nuclear chlorination of the pyridine ring. nih.govjst.go.jp

Catalytic systems are crucial for controlling these high-temperature reactions. For the chlorination of β-picoline, catalysts such as Mordenite zeolite or supported palladium have been described, operating at temperatures between 175 to 400°C. google.comgoogle.com For the fluorination step, iron fluoride is a commonly mentioned catalyst. jst.go.jp Controlling the molar ratio of chlorine gas and the reaction temperature allows for some control over the degree of chlorination on the pyridine ring, though the formation of by-products is often unavoidable. nih.govjst.go.jp

| Process | Starting Material | Catalyst | Temperature | Key Products | Reference |

| Simultaneous Vapor-Phase | 3-Picoline | Transition metal-based (e.g., iron fluoride) | >300°C | 2-chloro-5-(trifluoromethyl)pyridine, 2-chloro-3-(trifluoromethyl)pyridine | nih.govjst.go.jp |

| Vapor-Phase Chlorination | β-Picoline | Mordenite zeolite or Supported Palladium | 175-400°C | 2-chloro-5-trichloromethylpyridine | google.comgoogle.com |

This table is interactive and allows for sorting and filtering of data.

Cyclo-condensation Strategies Utilizing Trifluoromethyl-Containing Building Blocks

An alternative to the halogenation of picolines is the construction of the pyridine ring itself from acyclic precursors, at least one of which contains a trifluoromethyl group. This "bottom-up" approach is known as cyclocondensation. nih.govresearchgate.net This strategy offers a powerful way to build highly functionalized and specifically substituted trifluoromethylpyridines. researchgate.net

A variety of trifluoromethyl-containing building blocks are commonly used in these syntheses. These include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.govresearchoutreach.org These molecules can be reacted with other components to assemble the final pyridine heterocycle.

For example, a multicomponent Kröhnke reaction has been reported for the synthesis of 2-trifluoromethyl pyridines by reacting chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and ammonium (B1175870) acetate. researchgate.net Another approach involves the cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with various nitriles, which regioselectively produces α-trifluoromethylated pyridines in excellent yields. nih.gov This cobalt-catalyzed method has been shown to be effective on a gram scale, for instance, reacting p-bromobenzonitrile with a trifluoromethylated diyne to yield the corresponding pyridine product. nih.gov

| Reaction Type | Trifluoromethyl Building Block | Other Reactants | Catalyst/Conditions | Product Type | Reference |

| Kröhnke Reaction | 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | Chalcones, Ammonium acetate | Not specified | 2-Trifluoromethyl pyridines | researchgate.net |

| [2+2+2] Cycloaddition | Trifluoromethylated diynes | Nitriles | CoCl2(phen), Zn, ZnBr2 | α-Trifluoromethylated pyridines | nih.gov |

| Cyclocondensation | Trifluoroacetonitrile | Dialkyl 3-oxopentanedioates | Not specified | 2,4-dialkoxy-6-(trifluoromethyl)-3,5-pyridinedicarboxylates | acs.org |

This table is interactive and allows for sorting and filtering of data.

Direct Introduction of the Trifluoromethyl Group through Active Species

A third major synthetic strategy involves the direct introduction of a -CF3 group onto a pre-existing, suitably substituted pyridine ring. This method avoids the often harsh conditions of the chlorination/fluorination pathway. nih.gov It relies on the use of a "trifluoromethyl active species," such as a trifluoromethyl copper reagent, which can participate in substitution reactions with halo-pyridines, particularly bromo- and iodopyridines. nih.govjst.go.jpresearchgate.net

More recent advancements in organic synthesis have provided powerful tools for direct C-H functionalization. Visible-light-promoted photoredox catalysis has emerged as a mild and efficient method for direct trifluoromethylation. beilstein-journals.orgnih.gov For example, the reaction of alkenes with an electrophilic CF3 source like Umemoto's reagent in the presence of a ruthenium-based photocatalyst can achieve direct C-H trifluoromethylation under visible light. beilstein-journals.org While initially demonstrated on alkenes and other heterocycles, the principles of photoredox-catalyzed C-H trifluoromethylation represent a promising avenue for the synthesis of compounds like this compound from a 2,3-dichloropyridine (B146566) precursor. nih.gov These methods obviate the need for pre-functionalization of the substrate and often proceed under mild, metal-free, and oxidant-free conditions. nih.gov

Regioselective Synthesis and Isomer Control in Dichloro(trifluoromethyl)pyridines

Controlling the precise placement of substituents on the pyridine ring—regioselectivity—is a paramount challenge in the synthesis of specific isomers like this compound. The synthetic method chosen has a profound impact on the resulting isomer distribution.

In the chlorine/fluorine exchange pathway starting from picolines, the final substitution pattern is dictated by the starting picoline isomer and the regioselectivity of the nuclear chlorination steps. For example, starting with 3-picoline (β-picoline) typically leads to trifluoromethylation at the 3- or 5-position. nih.govjst.go.jp The synthesis of 6-(trifluoromethyl)pyridine derivatives, which have become more common since 1990, often requires different starting materials or synthetic routes. nih.govjst.go.jp

Cyclo-condensation and cycloaddition reactions offer a higher degree of inherent regiochemical control. nih.gov The final substitution pattern is programmed by the structure of the acyclic building blocks. For instance, the cobalt-catalyzed [2+2+2] cycloaddition of unsymmetrical trifluoromethylated diynes with nitriles exclusively affords α-fluoroalkylated pyridines, demonstrating excellent regioselectivity. nih.gov Similarly, multicomponent reactions can be designed to yield specific isomers by carefully selecting the precursors. This "bottom-up" control is a significant advantage for accessing specific, complex substitution patterns that are difficult to obtain through the electrophilic substitution of a pre-formed pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing this compound. The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, facilitates attack by nucleophiles. This reaction typically involves the displacement of one of the chlorine atoms.

The regioselectivity of SNAr reactions on dichloropyridines is influenced by the position of the substituents. In many cases, nucleophilic attack is favored at positions ortho or para to an electron-withdrawing group, as this allows for resonance stabilization of the negatively charged intermediate (a Meisenheimer complex). libretexts.org For this compound, the situation is complex, with both the ring nitrogen and the trifluoromethyl group influencing the reactivity of the C-2 and C-3 positions.

Studies on related 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic substitution can be highly dependent on the nature of the substituent at the 3-position. For instance, with a 3-trifluoromethyl substituent, nucleophilic attack is often directed to the 6-position. researchgate.net This suggests that in this compound, the electronic and steric environment around each chlorine atom will dictate the preferred site of reaction for a given nucleophile. While detailed experimental data for this specific compound is not extensively available in the provided search results, the general principles of SNAr on substituted pyridines provide a framework for predicting its reactivity. youtube.comnih.gov

Table 1: Regioselectivity in SNAr Reactions of Substituted Dichloropyridines

| Pyridine Derivative | 3-Substituent | Preferred Position of Nucleophilic Attack |

| 2,6-Dichloropyridine (B45657) | -CF3 | C-6 researchgate.net |

| 2,6-Dichloropyridine | -COOCH3 | C-2 researchgate.net |

| 2,6-Dichloropyridine | -CN | C-6 researchgate.net |

Transition Metal-Catalyzed Coupling Reactions of Halogenated Pyridines

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to halogenated pyridines.

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with a halide in the presence of a palladium catalyst, is a highly effective method for the derivatization of this compound. The differing reactivity of the two chlorine atoms can allow for selective, sequential functionalization.

In dihalogenated heterocycles, the site of the initial cross-coupling is often determined by factors such as the relative bond dissociation energies of the carbon-halogen bonds and the electronic properties of the ring. For dichloropyridines, the chlorine atom at the position most activated towards oxidative addition by the palladium catalyst will react preferentially. While specific studies on this compound were not found, research on other dichloropyridines indicates that regioselectivity can be controlled by the choice of ligands, catalyst, and reaction conditions. nih.govmdpi.com For instance, in 2,4-dichloropyridines, coupling can be directed to either the C-2 or C-4 position. nih.gov A trifluoromethyl group at the 3-position of a 2,6-dichloropyridine has been shown to promote Suzuki-Miyaura coupling at the C-2 position. rsc.org

Table 2: Examples of Regioselective Suzuki-Miyaura Coupling

| Dichloropyridine Substrate | Position of CF3 Group | Preferred Coupling Position |

| 2,6-Dichloropyridine | 3 | C-2 rsc.org |

Direct C-H borylation, typically catalyzed by iridium complexes, is a powerful technique for introducing a boronate ester group onto an aromatic or heteroaromatic ring, which can then be used in subsequent cross-coupling reactions. rsc.org The application of this methodology to pyridines can be challenging due to the coordinating ability of the nitrogen atom, which can inhibit the catalyst. rsc.org

However, strategies have been developed to overcome this, often involving the use of directing groups or substrates with specific electronic properties. rsc.org For a substrate like this compound, direct C-H borylation would likely occur at the most sterically accessible and electronically favorable C-H bond. The development of directed C-H functionalization methods allows for site-selective reactions that might not be achievable through other means. rsc.org

Functional Group Transformations and Side-Chain Derivatization

Pyridyl isothiocyanates and isocyanates are valuable synthetic intermediates. These functionalities are typically introduced from a corresponding aminopyridine precursor. An aminopyridine derivative of this compound could be synthesized via an SNAr reaction.

The conversion of aminopyridines to isothiocyanates can be achieved by reaction with carbon disulfide, followed by a desulfurization step, often mediated by a reagent like iron(III) chloride. mdpi.com This method has been shown to be effective for a range of pyridyl amines, including those with electron-withdrawing groups. mdpi.com The synthesis of isocyanates can be accomplished by treating the aminopyridine with phosgene (B1210022) or a phosgene equivalent.

The formation of aryloxy dihalopropene derivatives would involve the reaction of a hydroxyl-substituted pyridine with a dihalopropene. This would require the initial introduction of a hydroxyl group onto the this compound core, likely through an SNAr reaction with a hydroxide (B78521) source or a protected alcohol. The resulting pyridinol could then be alkylated with a dihalopropene under basic conditions to form the desired ether linkage.

Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloro 6 Trifluoromethyl Pyridine and Its Derivatives

Vibrational Spectroscopic Analysis (Fourier-transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the 2,3-Dichloro-6-(trifluoromethyl)pyridine molecule.

Expected Vibrational Modes:

Pyridine (B92270) Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring are expected to appear in the fingerprint region of the spectra. The substitution pattern with two chlorine atoms and a trifluoromethyl group will cause shifts in these frequencies compared to unsubstituted pyridine.

C-Cl Vibrations: The carbon-chlorine stretching vibrations typically occur in the range of 800-600 cm⁻¹. The exact positions will be influenced by their positions on the aromatic ring.

C-F and CF₃ Group Vibrations: The strong carbon-fluorine bonds in the trifluoromethyl group will give rise to intense absorption bands in the infrared spectrum, typically in the 1350-1100 cm⁻¹ region. Symmetric and asymmetric stretching and bending modes of the CF₃ group are expected.

C-H Vibrations: The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations will be observed at lower wavenumbers.

A detailed analysis, often supported by Density Functional Theory (DFT) calculations, would be necessary to assign the specific observed frequencies to their corresponding vibrational modes.

Interactive Data Table: Predicted Vibrational Frequencies for Halogenated Pyridines

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| C=C/C=N Ring Stretch | 1600-1400 | Strong | Strong |

| CF₃ Asymmetric Stretch | ~1280 | Very Strong | Medium |

| CF₃ Symmetric Stretch | ~1150 | Very Strong | Strong |

| C-Cl Stretch | 800-600 | Strong | Strong |

| CF₃ Bending Modes | 700-500 | Medium | Weak |

| Ring Bending Modes | 700-400 | Medium | Medium |

Note: This table represents generalized frequency ranges for related compounds and the actual values for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and electronic environment of the atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two remaining aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents. The coupling patterns (splitting) between the adjacent protons will provide information about their relative positions.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the pyridine ring and the carbon of the trifluoromethyl group. The chemical shifts will be significantly affected by the attached halogens. The carbon atom attached to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive probe of the electronic environment of the CF₃ group. For related trifluoromethyl pyridine compounds, this signal typically appears in the range of -60 to -70 ppm relative to a standard reference.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (H-4) | 7.5 - 8.0 | Doublet | J(H-4, H-5) = ~8 |

| ¹H (H-5) | 7.2 - 7.7 | Doublet | J(H-5, H-4) = ~8 |

| ¹³C (C-2) | 148 - 152 | Singlet | - |

| ¹³C (C-3) | 130 - 135 | Singlet | - |

| ¹³C (C-4) | 125 - 130 | Singlet | - |

| ¹³C (C-5) | 120 - 125 | Singlet | - |

| ¹³C (C-6) | 145 - 150 (quartet) | Quartet | J(C,F) = ~35-40 |

| ¹³C (CF₃) | 120 - 125 (quartet) | Quartet | J(C,F) = ~270-280 |

| ¹⁹F | -65 to -70 | Singlet | - |

Note: These are estimated chemical shift ranges based on data for similar compounds and require experimental verification.

X-ray Crystallography for Precise Molecular Structure Determination

The most definitive method for determining the three-dimensional molecular structure of this compound in the solid state is single-crystal X-ray crystallography. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, as well as information about the packing of the molecules in the crystal lattice.

Expected Structural Features:

Planarity: The pyridine ring is expected to be essentially planar.

Bond Lengths and Angles: The C-C and C-N bond lengths within the pyridine ring will be characteristic of an aromatic system, though they may show slight distortions due to the electronic effects of the substituents. The C-Cl and C-C(F₃) bond lengths will be consistent with standard values for such bonds on an aromatic ring. The geometry around the carbon of the trifluoromethyl group is expected to be tetrahedral.

Intermolecular Interactions: The crystal packing will likely be influenced by weak intermolecular interactions such as halogen bonding (Cl···Cl or Cl···N) and dipole-dipole interactions.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value |

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| C-Cl Bond Length (Å) | ~1.74 |

| C-C(F₃) Bond Length (Å) | ~1.50 |

| C-F Bond Length (Å) | ~1.34 |

| C-N-C Angle (°) | ~117 |

| Cl-C-C Angle (°) | ~120 |

Note: These values are typical for related structures and would need to be confirmed by an actual crystal structure determination.

Computational and Theoretical Investigations of 2,3 Dichloro 6 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 2,3-Dichloro-6-(trifluoromethyl)pyridine , DFT calculations would be employed to determine its optimized molecular geometry. This would involve predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

These calculations would provide insights into how the presence of two chlorine atoms and a trifluoromethyl group on the pyridine (B92270) ring influences its structure. For instance, the electron-withdrawing nature of the substituents would be expected to cause distortions in the aromatic ring from a perfect hexagonal geometry. A typical DFT calculation would utilize a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The output would include the precise coordinates of each atom in three-dimensional space, which forms the basis for further computational analysis.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map for This compound would be generated based on the optimized geometry obtained from DFT calculations.

This map would visually represent the electrostatic potential on the electron density surface of the molecule. Different colors would indicate regions of varying potential. Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive electrostatic potential, indicating sites for nucleophilic attack. For This compound , it would be expected that the nitrogen atom of the pyridine ring and the chlorine atoms would exhibit regions of negative potential, while the hydrogen atoms and the regions around the electron-withdrawing trifluoromethyl group would show positive potential. This analysis provides a qualitative prediction of how the molecule would interact with other charged or polar species.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The energies and spatial distributions of the HOMO and LUMO for This compound would be calculated using DFT.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For This compound , the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electron donation and acceptance, thus providing a more detailed picture of its reactive behavior.

Quantum Chemical Descriptors for Understanding Reactivity and Stability

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to provide a quantitative understanding of the reactivity and stability of This compound . These descriptors include:

Ionization Potential (I): Approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): Approximated as the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): Calculated as χ2 / (2η).

Molecular Docking and Interaction Mechanism Studies (where applicable)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If This compound were being investigated as a potential biologically active agent, molecular docking studies would be performed to understand its interaction with a specific protein target.

This process would involve placing the 3D structure of This compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results would reveal the most likely binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information is crucial for understanding the mechanism of action at a molecular level and for the rational design of more potent analogs. Without a specified biological target, this analysis remains hypothetical for This compound .

Advanced Applications in Agrochemical and Pharmaceutical Synthesis

Role as Key Intermediates in the Development of Crop Protection Agents

Trifluoromethylpyridine derivatives are foundational to the synthesis of numerous modern agrochemicals. The specific substitution pattern of chlorine and trifluoromethyl groups on the pyridine (B92270) ring is a key determinant of the final product's biological activity and synthetic pathway. While 2,3-Dichloro-6-(trifluoromethyl)pyridine is a recognized building block in the agrochemical sector, several commercially significant crop protection agents utilize its isomers, most notably 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), highlighting the importance of this class of compounds as a whole. lookchem.comjst.go.jp

Fluazinam: This broad-spectrum fungicide is known for its effectiveness against potato late blight and other fungal pathogens. sigmaaldrich.com The synthesis of Fluazinam relies on a key trifluoromethylpyridine intermediate. Specifically, the manufacturing process utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine (an isomer of the subject compound) as a critical building block for condensation. researchoutreach.org The reaction involves coupling 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) (derived from the 2,3-dichloro-5-isomer) with 2,4-dichloro-3,5-dinitrobenzotrifluoride. acs.orgmdpi.com The presence of the trifluoromethyl-substituted pyridine moiety was found to be crucial for the compound's high fungicidal activity. researchoutreach.org

Picoxystrobin: A strobilurin fungicide, Picoxystrobin is used to control a wide range of diseases in cereal crops. jelsciences.com Its synthesis involves the key intermediate 2-hydroxy-6-trifluoromethylpyridine. This precursor is typically prepared from 2-chloro-6-trichloromethylpyridine (CTC) via fluorination and subsequent hydrolysis. nih.gov The 2-hydroxy-6-trifluoromethylpyridine is then reacted with (E)-3-methoxy-2-(2-halomethylphenyl)-2-propenoic acid methyl ester through a Williamson ether synthesis to yield the final product. thermofisher.comsigmaaldrich.com This synthesis underscores the importance of 6-(trifluoromethyl)pyridine derivatives in creating advanced fungicidal agents.

| Fungicide | Key Trifluoromethylpyridine Intermediate | Role of Intermediate |

| Fluazinam | 2,3-dichloro-5-(trifluoromethyl)pyridine | Precursor to 2-amino-3-chloro-5-(trifluoromethyl)pyridine for final coupling reaction. researchoutreach.orgacs.org |

| Picoxystrobin | 2-hydroxy-6-trifluoromethylpyridine | Key building block for Williamson ether synthesis to form the core structure. nih.govthermofisher.com |

Chlorfluazuron: This insect growth regulator acts by inhibiting chitin (B13524) synthesis. The industrial synthesis of Chlorfluazuron uses 2,3-dichloro-5-(trifluoromethyl)pyridine as the starting raw material. researchoutreach.org This intermediate undergoes an etherification reaction with 2,6-dichloro-4-aminophenol to produce an aniline (B41778) derivative, which is then condensed with 2,6-difluorobenzoyl isocyanate to form Chlorfluazuron. jst.go.jpqyresearch.com

Flonicamid: A systemic insecticide effective against aphids and other sucking insects, Flonicamid possesses a distinct 4-(trifluoromethyl)pyridine (B1295354) structure. Its synthesis typically starts from 4-trifluoromethyl nicotinic acid, which is converted to an acyl chloride and subsequently reacted with aminoacetonitrile (B1212223) to yield Flonicamid. researchgate.net This pathway highlights the utility of a different positional isomer within the broader family of trifluoromethylpyridines.

Sulfoxaflor: As a sulfoximine (B86345) insecticide, Sulfoxaflor's core structure is based on a 6-(trifluoromethyl)pyridine moiety. researchoutreach.org The synthesis involves creating a key pyridine sulfide (B99878) intermediate. One patented method describes the reaction of a 5-halo-2-trifluoromethylpyridine with methyl ethyl sulfide to form an essential precursor for Sulfoxaflor.

Pyridalyl: This insecticide is effective against lepidopteran pests and thrips. The chemical structure of Pyridalyl features a 5-(trifluoromethyl)pyridine group. Its synthesis involves precursors such as 2-hydroxy-5-trifluoromethylpyridine, demonstrating the application of yet another TFMP isomer in the development of novel insecticides.

| Insecticide | Key Trifluoromethylpyridine Intermediate | Role of Intermediate |

| Chlorfluazuron | 2,3-dichloro-5-(trifluoromethyl)pyridine | Starting material for etherification to build the core aniline structure. researchoutreach.orgqyresearch.com |

| Flonicamid | 4-trifluoromethyl nicotinic acid | Primary precursor for the synthesis of the final molecule. researchgate.net |

| Sulfoxaflor | 5-halo-2-trifluoromethylpyridine | Precursor for creating the essential pyridine sulfide intermediate. |

| Pyridalyl | 2-hydroxy-5-trifluoromethylpyridine | Building block for constructing the pyridyloxy propyl ether linkage. |

Building Blocks in Pharmaceutical and Medicinal Chemistry

The incorporation of trifluoromethylpyridine scaffolds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell membrane permeability. sigmaaldrich.com The electron-withdrawing nature of the trifluoromethyl group and the unique electronic properties of the pyridine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the properties of a lead compound. In therapeutics containing a trifluoromethylpyridine ring, the substituents play a crucial role.

Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group and is highly lipophilic. Its introduction can enhance binding to target proteins through favorable interactions and can block metabolic pathways, thereby increasing the drug's half-life. researchgate.net

Chlorine Atoms: The position and number of chlorine atoms are critical. They also act as electron-withdrawing groups and increase lipophilicity. Furthermore, they provide specific steric bulk and can form halogen bonds, which can be pivotal for target engagement. The chlorine atoms on the this compound ring offer specific vectors for further chemical modification or can be essential for the final molecule's conformational preference.

Through systematic modification of these features, medicinal chemists can modulate a compound's potency, selectivity, and pharmacokinetic properties to develop an optimized drug candidate.

Contributions to Novel Material Development (e.g., thermal stability enhancement in derivatives)

Environmental Fate and Mechanistic Toxicological Studies of 2,3 Dichloro 6 Trifluoromethyl Pyridine

Biodegradation Pathways and Mechanisms for N-Heterocyclic Compounds

The environmental persistence of N-heterocyclic compounds, such as 2,3-dichloro-6-(trifluoromethyl)pyridine, is significantly influenced by microbial degradation. Microorganisms, including various bacteria and fungi, have evolved diverse metabolic pathways to break down these complex structures. numberanalytics.comnumberanalytics.com The biodegradation of pyridine (B92270) and its derivatives can occur under both aerobic and anaerobic conditions, although aerobic pathways are generally more efficient. tandfonline.comnih.gov

Under aerobic conditions, the initial attack on the pyridine ring often involves hydroxylation, a reaction catalyzed by monooxygenase or dioxygenase enzymes. asm.orgtandfonline.comnih.gov This enzymatic action incorporates oxygen from water, leading to the formation of hydroxylated intermediates. tandfonline.com These intermediates are then susceptible to ring cleavage, breaking open the stable heterocyclic structure and forming simpler aliphatic compounds that can be funneled into central metabolic pathways, such as the Krebs cycle, and ultimately mineralized to carbon dioxide, water, and inorganic nitrogen. numberanalytics.comasm.org For instance, the degradation of unsubstituted pyridine by Arthrobacter sp. strain 68b proceeds through a four-step enzymatic pathway initiated by a flavin-dependent monooxygenase that cleaves the ring, eventually yielding succinic acid. asm.orgnih.gov

The nature and position of substituents on the pyridine ring play a crucial role in determining the rate and pathway of biodegradation. nih.govtandfonline.com For example, pyridine carboxylic acids and hydroxypyridines are generally more readily degraded than halogenated pyridines. nih.gov The presence of halogens, such as the chlorine atoms in this compound, and the trifluoromethyl group can significantly increase the recalcitrance of the molecule to microbial attack.

Anaerobic degradation of N-heterocyclic compounds is also possible, often involving reductive rather than oxidative processes. numberanalytics.comtandfonline.com In the absence of oxygen, microorganisms may utilize alternative electron acceptors like nitrate (B79036) or sulfate. tandfonline.com These pathways are generally slower and less completely understood than their aerobic counterparts.

A summary of common microbial degradation pathways for N-heterocyclic compounds is presented in the table below.

| Degradation Pathway | Key Enzymes | Initial Steps | Common Intermediates | End Products |

| Aerobic Degradation | Monooxygenases, Dioxygenases | Hydroxylation of the pyridine ring | Hydroxypyridines, Dihydroxypyridines | Aliphatic acids, CO2, H2O, NH3 |

| Anaerobic Degradation | Reductases | Reduction of the pyridine ring | Reduced pyridine derivatives | Simpler organic compounds, CH4, CO2, N2 |

Quantitative Structure-Activity Relationships (QSAR) in Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSAR) are computational models that predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. ecetoc.orgnih.gov These models are valuable tools for assessing the potential environmental impact of compounds like this compound, especially when experimental data is scarce. ecetoc.org QSARs for environmental fate prediction typically focus on key parameters such as soil sorption, bioaccumulation, and biodegradability. ecetoc.orgnih.gov

The soil sorption coefficient, normalized to organic carbon (Koc), is a critical parameter that describes the tendency of a chemical to bind to soil and sediment. nih.gov QSAR models for predicting Koc often use molecular descriptors related to hydrophobicity (such as the octanol-water partition coefficient, Kow), molecular size, and polarizability. nih.govscilit.com For a molecule like this compound, the presence of chlorine and trifluoromethyl groups would be expected to increase its hydrophobicity and, consequently, its predicted Koc value, suggesting a tendency to adsorb to soil organic matter. frontiersin.orgresearchgate.net

The general form of a QSAR equation for predicting a property like Koc is:

log(Property) = a * Descriptor1 + b * Descriptor2 + ... + c

Where 'a' and 'b' are coefficients derived from statistical regression of a training set of chemicals with known property values, and 'c' is a constant.

The table below illustrates some common molecular descriptors used in QSAR models for environmental fate prediction.

| Descriptor | Symbol | Predicted Environmental Behavior |

| Octanol-Water Partition Coefficient | log Kow | A higher log Kow generally correlates with increased hydrophobicity, leading to greater soil sorption and bioaccumulation potential. |

| Molecular Weight | MW | Larger molecules may have lower mobility in soil and may be less readily biodegraded. |

| Molecular Polarizability | α | Influences the strength of intermolecular interactions, which can affect sorption to environmental matrices. |

| van der Waals Volume | VDWv | Relates to the size of the molecule and can be correlated with its potential for sorption and steric hindrance in biological interactions. |

It is important to note that the accuracy of QSAR predictions depends on the quality of the training data set and the applicability of the model to the specific chemical class under investigation. ecetoc.org

Formation and Characterization of Transformation Products

In the environment, this compound can be transformed through various biotic and abiotic processes, leading to the formation of new chemical entities known as transformation products. These products may have different toxicological and environmental fate characteristics than the parent compound.

Photodegradation is a key abiotic process for many pyridine-based compounds. mdpi.com The absorption of ultraviolet (UV) radiation from sunlight can lead to the cleavage of chemical bonds and the formation of reactive intermediates. For halogenated pyridines, photodegradation can result in the cleavage of the carbon-halogen bond. The presence of the trifluoromethyl group may also influence the photochemical reactivity of the molecule. The degradation of pyridine in the presence of a catalyst under UV light has been shown to be an effective removal method. mdpi.com The photodegradation of complex organic molecules can lead to a variety of transformation products through reactions such as oxidation and ring cleavage. mdpi.comresearchgate.net

Biotransformation , as discussed in section 7.1, can also lead to a range of transformation products. The initial hydroxylation of the pyridine ring would result in chlorinated and trifluoromethylated hydroxypyridines. Subsequent ring cleavage would produce smaller, more polar organic acids.

The characterization of these transformation products typically involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods allow for the separation, identification, and quantification of the parent compound and its various degradation products in environmental samples.

The table below lists potential transformation products of this compound based on known degradation pathways of related compounds.

| Transformation Process | Potential Transformation Products | General Characteristics |

| Photodegradation | Monochloro-trifluoromethyl-pyridines, Hydroxylated derivatives, Ring-opened products | May have altered toxicity and persistence compared to the parent compound. |

| Biotransformation | Chloro-trifluoromethyl-hydroxypyridines, Dichloro-trifluoromethyl-pyridanols, Aliphatic acids | Generally more polar and less persistent than the parent compound. |

Mechanistic Investigations of Environmental Distribution and Bioaccumulation

The environmental distribution of this compound is governed by its physicochemical properties and its interactions with different environmental compartments, including soil, water, and air. Its predicted high soil sorption coefficient suggests that it is likely to be found predominantly in soil and sediment, with limited mobility in the aqueous phase.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues to a concentration higher than that in the surrounding medium. youtube.com For organofluorine compounds like this compound, bioaccumulation is a significant concern due to their persistence. nih.gov

The mechanisms of bioaccumulation for such compounds are complex and can involve several processes. nih.gov The trifluoromethyl group imparts lipophilic (fat-loving) properties to a portion of the molecule, which can lead to its partitioning into the fatty tissues of organisms. researchgate.net This is a primary driver of bioaccumulation for many persistent organic pollutants.

In addition to lipid partitioning, interactions with proteins can also play a crucial role in the bioaccumulation of organofluorine compounds. nih.gov These molecules can bind to proteins in the blood and tissues, leading to their retention and accumulation in the body. The specific proteins involved and the strength of these interactions can vary between species, leading to differences in bioaccumulation potential. nih.gov

The potential for a substance to bioaccumulate is often expressed by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. nih.gov A high BCF value indicates a high potential for bioaccumulation.

The table below summarizes the key factors influencing the environmental distribution and bioaccumulation of this compound.

| Process | Key Influencing Factors | Predicted Outcome for this compound |

| Environmental Distribution | Soil Sorption Coefficient (Koc), Water Solubility, Volatility | Predominantly found in soil and sediment due to expected high Koc. Low mobility in water. |

| Bioaccumulation | Lipophilicity (log Kow), Protein Binding, Rate of Metabolism and Excretion | Potential for bioaccumulation in organisms due to the lipophilic trifluoromethyl group. |

Future Research Directions and Emerging Paradigms for 2,3 Dichloro 6 Trifluoromethyl Pyridine Chemistry

Development of Sustainable and Green Synthetic Routes

Traditional syntheses of halogenated pyridines often involve multi-step processes with harsh reagents and significant waste production. google.comalfa-chemical.com The future of 2,3-dichloro-6-(trifluoromethyl)pyridine synthesis lies in developing methodologies that adhere to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources.

Key research areas include:

Catalyst Innovation: There is a move towards replacing stoichiometric reagents with catalytic systems. This includes the use of supported metal chlorides, zeolites, and heteropolyacids which can offer milder reaction conditions and the potential for catalyst recycling. Simultaneous vapor-phase chlorination/fluorination reactions at high temperatures, often using transition metal-based catalysts, represent a strategy to improve efficiency in a single step. nih.govjst.go.jp

Flow Chemistry: Continuous flow processing is a promising paradigm for synthesizing pyridine (B92270) derivatives. sci-hub.se Microwave-assisted flow reactors, for example, can enable reactions like the Bohlmann-Rahtz pyridine synthesis to be carried out in a single, efficient step without the isolation of intermediates. beilstein-journals.orgresearchgate.net This technology offers significant advantages in terms of safety, scalability, process control, and reduced energy consumption. sci-hub.seacs.orgacs.org

Biocatalysis: The use of enzymes in fluorine chemistry, though challenging, is an emerging frontier. nih.gov "Fluorinase" enzymes can catalyze C-F bond formation under exceptionally mild, aqueous conditions. acsgcipr.org Future research could explore engineered enzymes or microbial pathways to produce fluorinated pyridine precursors, offering a highly sustainable and selective alternative to traditional chemical methods. researchgate.net

| Methodology | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Reagents | Often stoichiometric, harsh conditions (e.g., high temperatures, strong acids). google.com | Catalytic (recyclable catalysts), biocatalytic, milder conditions. jst.go.jpacsgcipr.org |

| Process | Multi-step batch processing with intermediate isolation. alfa-chemical.com | Continuous flow, one-pot synthesis, reduced steps. sci-hub.sebeilstein-journals.org |

| Efficiency | Lower atom economy, potential for significant waste. | Higher atom economy, process intensification, reduced waste streams. sci-hub.se |

| Safety | Handling of hazardous reagents at a large scale. | Improved safety through smaller reactor volumes and better heat management in flow systems. sci-hub.se |

Exploration of Novel Derivatization and Functionalization Strategies

The utility of this compound is defined by the derivatives that can be synthesized from it. Research is moving beyond simple nucleophilic substitution to more sophisticated and selective methods for modifying the molecule at its various positions.

Future strategic approaches will likely involve:

Site-Selective C-H Functionalization: Direct activation of C-H bonds is a powerful tool for late-stage functionalization, avoiding the need for pre-installed activating groups. beilstein-journals.org Methods for the regioselective C-H trifluoromethylation of pyridines have been developed, and applying similar logic to the C-H bonds on the this compound ring could yield novel derivatives. acs.org Transition-metal-catalyzed C-H activation is a particularly promising sustainable strategy for creating new fluorinated molecules. nih.govox.ac.uk

Organometallic-Mediated Transformations: The use of organometallic intermediates, such as organolithium or organomagnesium reagents, allows for precise, site-selective metalation of the pyridine ring. rsc.org Subsequent reactions with various electrophiles can provide access to a wide array of substituted pyridines that would be difficult to synthesize otherwise. mdpi.comresearchgate.net

Defluorinative Functionalization: An innovative approach involves the activation and transformation of the highly stable trifluoromethyl group itself. researchgate.net This "defluorinative functionalization" can convert the CF₃ group into a difunctional handle, enabling the synthesis of entirely new classes of compounds. nih.govnih.govchemrxiv.org For instance, this strategy has been used for the asymmetric defluoroallylation of 4-trifluoromethylpyridines. chemrxiv.org Microwave-assisted methods have also been developed for the defluorinative synthesis of methyl-dithioesters from trifluoromethylarenes, a technique suitable for late-stage functionalization of complex molecules. rsc.org

Selective Halogen Manipulation: The two chlorine atoms on the ring present opportunities for selective and differential reactivity. Developing methods to selectively activate one C-Cl bond over the other would significantly expand the synthetic utility of the parent molecule, allowing for stepwise introduction of different functional groups.

Integration of Advanced Computational Methods for Predictive Chemistry

The complexity of reaction pathways and the subtle electronic effects of fluorine and chlorine substituents make computational chemistry an indispensable tool for future research. In silico methods can accelerate discovery by predicting reactivity, guiding experimental design, and elucidating reaction mechanisms.

Key areas for integration include:

Reactivity and Regioselectivity Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. rsc.org This allows for the prediction of the most likely sites for nucleophilic or electrophilic attack, guiding the design of regioselective functionalization reactions.

Mechanism Elucidation: Computational studies can map out the energy landscapes of potential reaction pathways. This helps in understanding unexpected outcomes and in optimizing reaction conditions (e.g., catalyst choice, temperature) to favor the desired product.

Machine Learning for Outcome Prediction: A paradigm shift is underway with the application of machine learning (ML) to chemical synthesis. nips.cc By training neural networks on large datasets of known reactions, ML models can learn to predict the major product of a given set of reactants and reagents with increasing accuracy. acs.orgnih.govresearchgate.netnih.gov This approach could be used to screen potential derivatization reactions for this compound in silico, prioritizing the most promising candidates for laboratory synthesis.

Expanding Applications into New Chemical and Material Science Sectors

While the primary applications of trifluoromethylpyridines have been in life sciences, their unique physicochemical properties make them attractive candidates for advanced materials. researchoutreach.org The combination of a polar pyridine ring, a lipophilic trifluoromethyl group, and reactive chlorine handles provides a versatile platform for creating materials with tailored properties.

Emerging application sectors to explore are:

Polymer Science: Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific hydrophobic/hydrophilic characteristics. Derivatives of this compound could be incorporated as monomers or functional additives to create high-performance polymers for specialized applications.

Organic Electronics: The introduction of fluorine atoms into conjugated organic materials can significantly lower both the HOMO and LUMO energy levels. rsc.org This modification improves electron injection and enhances stability against oxidative degradation, making such materials suitable for n-type or ambipolar semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

Catalysis and Ligand Design: The pyridine nitrogen and the electronic-withdrawing nature of the substituents make this scaffold an interesting candidate for creating novel ligands for transition metal catalysis. rsc.org Immobilizing a trifluoromethyl-substituted pyridine-oxazoline ligand on a polymer support has been shown to create a stable, reusable heterogeneous catalyst for asymmetric synthesis in continuous flow systems. semanticscholar.org Gold complexes with trifluoromethyl-pyridine ligands have also been evaluated for their catalytic activity. acs.org

Advanced Agrochemicals and Pharmaceuticals: Polyfunctional pyridines continue to be explored as scaffolds for novel anticancer, antioxidant, and antimicrobial agents. jst.go.jpnih.gov The unique substitution pattern of this compound provides a starting point for creating next-generation active ingredients with potentially new modes of action or improved efficacy.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dichloro-6-(trifluoromethyl)pyridine in laboratory settings?

- Methodological Answer : The compound is synthesized via high-temperature catalytic vapor-phase chlorination and halogen exchange reactions starting from 3-picoline derivatives. Key steps include:

- Chlorination of β-picoline followed by fluorination to introduce the trifluoromethyl group .

- Aromatic nuclear chlorination to achieve the 2,3-dichloro configuration, often using chlorine gas or chlorinating agents under controlled conditions .

- Alternative routes involve fluorinating 2-chloro-6-(trifluoromethyl)pyridine with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce fluorine at specific positions .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and NMR to confirm the positions of chlorine and trifluoromethyl groups. The NMR is particularly sensitive to electronic effects of substituents .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHClFN) and exact mass (181.54 g/mol) .

- Elemental Analysis : Confirm purity (>98%) and rule out halogenated impurities .

Q. What are common functionalization reactions for modifying the chlorine substituents in this compound?

- Methodological Answer :

- Nucleophilic Substitution : Replace chlorine atoms with amines, thiols, or alkoxy groups under basic conditions (e.g., NaH in DMF). For example, reaction with sodium methoxide yields 2-methoxy derivatives .

- Cross-Coupling Reactions : Use palladium catalysts (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups at the chlorine positions .

- Reduction : Convert chlorine to hydrogen using reducing agents like lithium aluminum hydride (LiAlH), though this may require protecting the trifluoromethyl group .

Advanced Research Questions

Q. How can regioselectivity be controlled during nucleophilic substitution at the 2- and 3-chloro positions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trifluoromethyl group at position 6 deactivates the pyridine ring, making the 2-chloro position more reactive toward nucleophiles due to proximity to the nitrogen atom .

- Steric Effects : Use bulky bases (e.g., DBU) to favor substitution at the less hindered 3-chloro position .

- Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to steer reactivity toward specific sites .

Q. What mechanistic insights exist for halogen exchange reactions in trifluoromethylpyridine derivatives?

- Methodological Answer :

- Isotopic Labeling : Track fluorine/chlorine exchange using -labeled reagents to study kinetic pathways .

- Computational Studies : Density Functional Theory (DFT) calculations reveal transition-state energetics for halogen displacement, highlighting the role of solvent polarity (e.g., DMSO vs. THF) .

- By-Product Analysis : Identify intermediates (e.g., 2-chloro-5-(trifluoromethyl)pyridine) via GC-MS to map competing reaction pathways .

Q. How can contradictions in analytical data (e.g., melting point variations) be resolved?

- Methodological Answer :

- Polymorph Screening : Use differential scanning calorimetry (DSC) to detect crystalline forms and optimize recrystallization solvents (e.g., hexane/ethyl acetate mixtures) .

- Purity Assessment : Combine HPLC with UV-Vis detection to quantify impurities like residual 3-picoline or chlorinated by-products .

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-chloro-5-(trifluoromethyl)pyridine) to confirm assignments .

Q. How does the reactivity of this compound compare to other trifluoromethylpyridine derivatives?

- Methodological Answer :

- Electrochemical Profiling : Cyclic voltammetry reveals reduced electron density at the pyridine ring compared to non-chlorinated analogs, increasing susceptibility to nucleophilic attack .

- Comparative Substitution Studies : Benchmark reaction rates with 2-chloro-5-(trifluoromethyl)pyridine to assess the impact of chlorine position on reactivity .

- Thermal Stability Analysis : Thermogravimetric analysis (TGA) shows decomposition thresholds (>200°C), critical for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。